Technical Monograph: Methyl 3-(2-chloroethoxy)benzoate
Technical Monograph: Methyl 3-(2-chloroethoxy)benzoate
The following technical monograph details the chemical profile, synthesis, and application of Methyl 3-(2-chloroethoxy)benzoate . This guide is structured for researchers and process chemists, emphasizing its role as a versatile intermediate in the synthesis of pharmaceutical agents, particularly kinase inhibitors and GPCR ligands.
Executive Summary & Chemical Identity
Methyl 3-(2-chloroethoxy)benzoate is a specialized alkylating intermediate used primarily in medicinal chemistry to introduce a 3-substituted phenoxyethyl motif. It serves as a critical building block for synthesizing complex heterocycles (e.g., benzofurans via intramolecular cyclization) and for attaching solubilizing amino-ethoxy side chains to drug scaffolds.
Unlike commodity chemicals, this ester is often generated in situ or prepared on-demand due to its reactivity as an alkyl chloride. Consequently, it may not have a widely indexed CAS number in public commercial catalogs, though its structural components and derivatives are well-documented.
Chemical Profile
| Property | Specification |
| IUPAC Name | Methyl 3-(2-chloroethoxy)benzoate |
| Common Name | 3-(2-Chloroethoxy)benzoic acid methyl ester |
| CAS Number | Not Widely Indexed (Custom Intermediate) See Starting Materials below |
| Molecular Formula | C₁₀H₁₁ClO₃ |
| Molecular Weight | 214.65 g/mol |
| SMILES | COC(=O)c1cccc(OCCCl)c1 |
| Predicted LogP | ~2.6 |
| Physical State | Colorless to pale yellow oil (at RT) |
| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water |
Key Precursors (Starting Materials)
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Methyl 3-hydroxybenzoate: CAS [19438-10-9]
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1-Bromo-2-chloroethane: CAS [107-04-0]
Synthesis & Manufacturing Protocol
The synthesis of Methyl 3-(2-chloroethoxy)benzoate follows a classic Williamson Ether Synthesis . The protocol below is optimized for high yield and minimal side reactions (e.g., elimination or double alkylation).
Reaction Pathway
The phenolic hydroxyl group of methyl 3-hydroxybenzoate is deprotonated by a weak base and subsequently alkylated by 1-bromo-2-chloroethane. The use of a bromo-chloro alkane exploits the higher reactivity of the bromide leaving group, selectively forming the chloro-ether.
Figure 1: Synthetic pathway via selective O-alkylation.
Experimental Protocol (Scale: 10 mmol)
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Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.
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Reagents:
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Methyl 3-hydroxybenzoate: 1.52 g (10.0 mmol)
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Potassium Carbonate (anhydrous): 2.76 g (20.0 mmol)
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Acetonitrile (MeCN): 30 mL (anhydrous)
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1-Bromo-2-chloroethane: 2.87 g (20.0 mmol, 2.0 equiv)
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Procedure:
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Dissolve the phenol in MeCN. Add K₂CO₃ and stir at room temperature for 15 minutes to generate the phenoxide.
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Add 1-bromo-2-chloroethane dropwise.
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Heat the mixture to reflux (80–82°C) for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.
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Workup:
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Cool to room temperature and filter off the inorganic salts.
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Concentrate the filtrate under reduced pressure.
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Dissolve the residue in Ethyl Acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).
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Dry over Na₂SO₄, filter, and concentrate.
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Purification:
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The crude oil is typically >90% pure. If necessary, purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient 0-20%).
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Scientific Rationale:
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Base Selection: K₂CO₃ is preferred over stronger bases (NaH) to prevent hydrolysis of the methyl ester.
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Solvent: Acetonitrile provides a polar aprotic environment that enhances the nucleophilicity of the phenoxide while minimizing elimination of the alkyl halide.
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Stoichiometry: Excess alkyl halide (2.0 equiv) drives the reaction to completion and compensates for any volatility losses.
Applications in Drug Discovery
Methyl 3-(2-chloroethoxy)benzoate functions as a "linchpin" intermediate, enabling the attachment of functional groups to the phenyl ring via an ether linkage.
A. Synthesis of Amino-Alkoxy Linkers
The chloro group is a versatile handle for nucleophilic substitution with secondary amines (e.g., morpholine, piperazine, dimethylamine). This generates basic side chains that improve the solubility and pharmacokinetic profile of drug candidates.
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Target Product: Methyl 3-(2-aminoethoxy)benzoate derivatives (e.g., CAS 153938-41-1).
B. Benzofuran Synthesis
Under strong acidic or Lewis acidic conditions, the chloroethyl group can undergo intramolecular cyclization to form substituted benzofurans, a scaffold prevalent in anti-arrhythmic and anti-cancer therapeutics.
Figure 2: Divergent synthetic utility of the chloroethoxy intermediate.
Analytical Characterization (Expected)
To validate the synthesis, the following spectral data should be confirmed:
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¹H NMR (400 MHz, CDCl₃):
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δ 7.65 (dt, 1H, Ar-H), 7.55 (dd, 1H, Ar-H), 7.35 (t, 1H, Ar-H), 7.12 (dd, 1H, Ar-H).
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δ 4.25 (t, J=6.0 Hz, 2H, -O-CH ₂-).
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δ 3.90 (s, 3H, -COOCH ₃).
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δ 3.82 (t, J=6.0 Hz, 2H, -CH ₂-Cl).
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IR (Neat):
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1720 cm⁻¹ (C=O ester stretch).
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1240 cm⁻¹ (C-O-C ether stretch).
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Mass Spectrometry (ESI):
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[M+H]⁺ calculated: 215.05; observed: 215.1.
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Isotope pattern: 3:1 ratio for ³⁵Cl:³⁷Cl.
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Safety & Handling
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Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).
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Specific Risk: As an alkyl chloride, the compound is a potential alkylating agent. It should be handled in a fume hood with appropriate PPE (nitrile gloves, safety glasses).
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Storage: Store at 2–8°C under inert gas to prevent hydrolysis of the ester or degradation of the alkyl chloride.
References
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National Center for Biotechnology Information. (2024). PubChem Compound Summary for Methyl 3-hydroxybenzoate (CAS 19438-10-9). Retrieved from [Link]
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Williamson Ether Synthesis protocols).
